Cas no 2171837-06-0 (1-(3,3-difluoro-2,2-dimethylpropyl)azetidin-2-ylmethanamine)

1-(3,3-Difluoro-2,2-dimethylpropyl)azetidin-2-ylmethanamine is a fluorinated amine derivative featuring a rigid azetidine core and a sterically hindered difluorodimethylpropyl substituent. This structure imparts enhanced metabolic stability and lipophilicity, making it a valuable intermediate in medicinal chemistry for the development of bioactive compounds. The presence of fluorine atoms improves binding selectivity and pharmacokinetic properties, while the azetidine ring contributes to conformational restraint, optimizing target interactions. Its unique combination of structural features makes it particularly useful in the synthesis of pharmaceuticals, especially for CNS-targeting agents and enzyme inhibitors. The compound’s stability under physiological conditions further supports its utility in drug discovery and development.
1-(3,3-difluoro-2,2-dimethylpropyl)azetidin-2-ylmethanamine structure
2171837-06-0 structure
Product name:1-(3,3-difluoro-2,2-dimethylpropyl)azetidin-2-ylmethanamine
CAS No:2171837-06-0
MF:C9H18F2N2
MW:192.249429225922
CID:6570999
PubChem ID:165848894

1-(3,3-difluoro-2,2-dimethylpropyl)azetidin-2-ylmethanamine Chemical and Physical Properties

Names and Identifiers

    • 1-(3,3-difluoro-2,2-dimethylpropyl)azetidin-2-ylmethanamine
    • EN300-1280918
    • 2171837-06-0
    • [1-(3,3-difluoro-2,2-dimethylpropyl)azetidin-2-yl]methanamine
    • Inchi: 1S/C9H18F2N2/c1-9(2,8(10)11)6-13-4-3-7(13)5-12/h7-8H,3-6,12H2,1-2H3
    • InChI Key: YEVMHIOIFGPVKD-UHFFFAOYSA-N
    • SMILES: FC(C(C)(C)CN1CCC1CN)F

Computed Properties

  • Exact Mass: 192.14380491g/mol
  • Monoisotopic Mass: 192.14380491g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 171
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.3Ų
  • XLogP3: 1.6

1-(3,3-difluoro-2,2-dimethylpropyl)azetidin-2-ylmethanamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1280918-0.1g
[1-(3,3-difluoro-2,2-dimethylpropyl)azetidin-2-yl]methanamine
2171837-06-0
0.1g
$1496.0 2023-05-27
Enamine
EN300-1280918-1.0g
[1-(3,3-difluoro-2,2-dimethylpropyl)azetidin-2-yl]methanamine
2171837-06-0
1g
$1701.0 2023-05-27
Enamine
EN300-1280918-2.5g
[1-(3,3-difluoro-2,2-dimethylpropyl)azetidin-2-yl]methanamine
2171837-06-0
2.5g
$3332.0 2023-05-27
Enamine
EN300-1280918-250mg
[1-(3,3-difluoro-2,2-dimethylpropyl)azetidin-2-yl]methanamine
2171837-06-0
250mg
$1300.0 2023-10-01
Enamine
EN300-1280918-500mg
[1-(3,3-difluoro-2,2-dimethylpropyl)azetidin-2-yl]methanamine
2171837-06-0
500mg
$1357.0 2023-10-01
Enamine
EN300-1280918-5000mg
[1-(3,3-difluoro-2,2-dimethylpropyl)azetidin-2-yl]methanamine
2171837-06-0
5000mg
$4102.0 2023-10-01
Enamine
EN300-1280918-10000mg
[1-(3,3-difluoro-2,2-dimethylpropyl)azetidin-2-yl]methanamine
2171837-06-0
10000mg
$6082.0 2023-10-01
Enamine
EN300-1280918-0.25g
[1-(3,3-difluoro-2,2-dimethylpropyl)azetidin-2-yl]methanamine
2171837-06-0
0.25g
$1564.0 2023-05-27
Enamine
EN300-1280918-5.0g
[1-(3,3-difluoro-2,2-dimethylpropyl)azetidin-2-yl]methanamine
2171837-06-0
5g
$4930.0 2023-05-27
Enamine
EN300-1280918-1000mg
[1-(3,3-difluoro-2,2-dimethylpropyl)azetidin-2-yl]methanamine
2171837-06-0
1000mg
$1414.0 2023-10-01

Additional information on 1-(3,3-difluoro-2,2-dimethylpropyl)azetidin-2-ylmethanamine

1-(3,3-Difluoro-2,2-Dimethylpropyl)Azetidin-2-Ylmethanamine (CAS No. 2171837-06-0)

The compound 1-(3,3-difluoro-2,2-dimethylpropyl)azetidin-2-ylmethanamine (CAS No. 2171837-06-0) is a highly specialized chemical entity with unique structural and functional properties. This compound belongs to the class of azetidine derivatives, which are four-membered ring structures with significant applications in pharmaceutical chemistry and organic synthesis. The difluoro and dimethylpropyl substituents on the azetidine ring contribute to its distinct chemical reactivity and biological activity.

Recent studies have highlighted the potential of azetidine derivatives in drug discovery, particularly in the development of bioactive molecules targeting various therapeutic areas. The difluoro group in this compound introduces electronic effects that can enhance the molecule's stability and reactivity, making it a valuable intermediate in the synthesis of complex organic compounds. Additionally, the dimethylpropyl substituent provides steric bulk, which can influence the molecule's conformational flexibility and interactions with biological targets.

The synthesis of 1-(3,3-difluoro-2,2-dimethylpropyl)azetidin-2-ylmethanamine involves a multi-step process that typically includes ring-opening reactions of azetidine precursors followed by selective functionalization. Researchers have explored various methodologies to optimize the yield and purity of this compound, leveraging advanced catalytic systems and green chemistry principles. These advancements have not only improved the synthetic efficiency but also reduced the environmental footprint of its production.

In terms of applications, this compound has shown promise as a building block in medicinal chemistry. Its ability to participate in nucleophilic and electrophilic reactions makes it versatile for constructing bioactive molecules with complex architectures. For instance, recent studies have demonstrated its utility in the synthesis of peptide mimetics and small-molecule inhibitors targeting key enzymes involved in diseases such as cancer and neurodegenerative disorders.

The structural uniqueness of 1-(3,3-difluoro-2,2-dimethylpropyl)azetidin-2-ylmethanamine also lends itself to investigations into its pharmacokinetic properties. Preclinical studies have indicated that this compound exhibits favorable absorption and metabolism profiles, which are critical for its potential use as a drug candidate. Furthermore, its stability under physiological conditions suggests that it could serve as a robust scaffold for developing long-lasting therapeutic agents.

From an analytical standpoint, modern techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize this compound accurately. These methods provide insights into its molecular structure and confirm the presence of the difluoro and dimethylpropyl groups. Such rigorous characterization is essential for ensuring the quality and consistency of this compound in both research and industrial settings.

In conclusion, 1-(3,3-difluoro-2,2-dimethylpropyl)azetidin-2-ylmethanamine (CAS No. 2171837-06-0) stands out as a significant chemical entity with diverse applications in organic synthesis and drug discovery. Its unique structural features and reactivity make it a valuable tool for researchers aiming to develop innovative therapeutic agents. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in the field of medicinal chemistry.

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